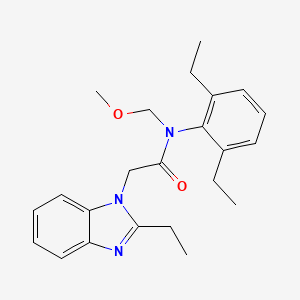

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide

Description

Properties

IUPAC Name |

N-(2,6-diethylphenyl)-2-(2-ethylbenzimidazol-1-yl)-N-(methoxymethyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29N3O2/c1-5-17-11-10-12-18(6-2)23(17)26(16-28-4)22(27)15-25-20-14-9-8-13-19(20)24-21(25)7-3/h8-14H,5-7,15-16H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPQIOCAEWOYAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=CC=C1)CC)N(COC)C(=O)CN2C3=CC=CC=C3N=C2CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide, with the CAS number 312585-85-6 and molecular formula C23H29N3O2, is a compound of interest in pharmacological research due to its potential biological activities. This article reviews its biological properties, focusing on neuroprotective effects, anti-inflammatory activities, and potential applications in treating neurodegenerative diseases.

| Property | Value |

|---|---|

| Molecular Formula | C23H29N3O2 |

| Molar Mass | 379.5 g/mol |

| CAS Number | 312585-85-6 |

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of benzimidazole derivatives, including this compound. Research indicates that these compounds can mitigate oxidative stress and neuroinflammation, which are critical factors in neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

A study published in PubMed demonstrated that derivatives of benzimidazole exhibited significant neuroprotective effects against ethanol-induced neurodegeneration in rat models. The treatment with these compounds resulted in improved antioxidant enzyme activity and reduced levels of inflammatory markers such as TNF-α and COX2, suggesting their potential as therapeutic agents for neurodegenerative conditions .

Anti-inflammatory Activity

The compound has also shown promise in reducing inflammation. The mechanism involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with neuroinflammation. The ability to downregulate NF-κB activity was noted, which is crucial in controlling the inflammatory response within the central nervous system.

Case Study 1: Neuroprotection Against Ethanol-Induced Damage

In an experimental setup involving rat models subjected to ethanol exposure, treatment with this compound led to:

- Reduction in oxidative stress markers : Significant decrease in malondialdehyde (MDA) levels.

- Improvement in cognitive function : Enhanced performance in memory tests post-treatment.

The study concluded that this compound could serve as a protective agent against alcohol-induced neurotoxicity .

Case Study 2: In Vitro Antiproliferative Activity

Another investigation assessed the antiproliferative effects of various benzimidazole derivatives on human cancer cell lines using the MTT assay. The results indicated that certain derivatives displayed moderate to high antiproliferative activity against colorectal carcinoma (HCT-116) and glioblastoma (SF-295) cell lines. The compound's structural characteristics contributed to its effectiveness in inhibiting cell growth .

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C23H29N3O2

- Molecular Weight : 379.495 g/mol

- Density : 1.1 ± 0.1 g/cm³

- Boiling Point : 575.4 ± 50.0 °C at 760 mmHg

The compound features a benzimidazole core, which is known for its biological activity, including antimicrobial and anticancer properties. The presence of diethylphenyl and methoxymethyl groups enhances its pharmacological potential.

Antimicrobial Activity

Research has indicated that compounds with similar structures to N-(2,6-diethylphenyl)-2-(2-ethyl-1H-benzimidazol-1-yl)-N-(methoxymethyl)acetamide exhibit significant antimicrobial properties. For instance, derivatives of benzimidazole have been evaluated for their effectiveness against various bacterial strains and fungi. Studies have shown promising results in inhibiting the growth of Gram-positive and Gram-negative bacteria, as well as fungal species .

Anticancer Potential

The benzimidazole moiety is also associated with anticancer activity. Compounds derived from this structure have been tested against various cancer cell lines, demonstrating cytotoxic effects. For example, certain derivatives have shown lower IC50 values compared to standard chemotherapeutic agents like 5-fluorouracil, indicating their potential as effective anticancer agents .

Pesticidal Activity

There is ongoing research into the use of this compound as a pesticide. Its chemical structure suggests it could be effective against agricultural pests. Preliminary studies have indicated that related compounds exhibit insecticidal properties, making them candidates for formulation in pest management strategies .

Case Study 1: Antimicrobial Evaluation

In a study focused on synthesizing derivatives of benzimidazole, researchers evaluated the antimicrobial activity of several compounds against both bacterial and fungal strains using the tube dilution technique. The results indicated that some derivatives exhibited minimal inhibitory concentrations (MICs) as low as 1.27 µM against certain pathogens, showcasing the potential effectiveness of compounds related to this compound in treating infections .

Case Study 2: Anticancer Screening

Another study investigated the anticancer properties of benzimidazole derivatives against human colorectal carcinoma cell lines (HCT116). The findings revealed that specific derivatives had IC50 values significantly lower than those of established chemotherapeutics, suggesting that these compounds could serve as lead structures for developing new anticancer drugs .

Comparison with Similar Compounds

Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)

Alachlor, a pre-emergence herbicide, shares the same N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide backbone as the target compound but features a chlorine atom at the 2-position. Key properties include:

Metolachlor (2-Chloro-N-(2-ethyl-6-methylphenyl)-N-(2-methoxy-1-methylethyl)acetamide)

Metolachlor differs in substituents:

Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)

Table 1: Comparison of Chloroacetamide Herbicides

| Compound | Substituents (R1, R2) | Application Rate (kg ai/ha) | Koc | Annual U.S. Usage (1999) |

|---|---|---|---|---|

| Alachlor | Cl, 2,6-diethylphenyl | 3.6 | 73 | 3.2–4.5 × 10⁶ kg |

| Metolachlor | Cl, 2-ethyl-6-methylphenyl | 2.2 | N/A | 7.3–8.6 × 10⁶ kg |

| Target Compound | Benzimidazolyl, 2,6-diethylphenyl | Not reported | Not reported | Not reported |

Benzimidazole Derivatives

Carbendazim (Methyl N-(1H-benzimidazol-2-yl)carbamate)

N-Substituted 2-Arylacetamides

Compounds like 2-(2,6-dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide exhibit:

Table 2: Benzimidazole-Based Compounds

| Compound | Core Structure | Functional Groups | Key Applications |

|---|---|---|---|

| Target Compound | Acetamide + benzimidazole | 2-Ethyl-benzimidazol-1-yl | Potential fungicide/ligand |

| Carbendazim | Carbamate + benzimidazole | Benzimidazol-2-yl | Fungicide |

Key Research Findings

- Structural Impact on Activity : The benzimidazole group in the target compound may enhance binding to fungal tubulin or act as a metal ligand, diverging from the herbicidal mode of action seen in chloroacetamides .

- Environmental Persistence : Unlike alachlor, the target compound’s benzimidazole moiety could increase persistence due to aromatic stability, though experimental data are lacking .

Preparation Methods

Synthetic Routes and Methodological Approaches

Retrosynthetic Analysis

The target molecule can be deconstructed into three primary building blocks:

- 2-Ethyl-1H-benzimidazole : Synthesized via cyclization of o-phenylenediamine with propionic acid derivatives.

- N-(2,6-Diethylphenyl)-N-(methoxymethyl)amine : Prepared through sequential alkylation of 2,6-diethylaniline.

- Chloroacetyl chloride : Serves as the acetamide precursor for nucleophilic substitution.

Stepwise Synthesis Protocol

Synthesis of 2-Ethyl-1H-Benzimidazole

Procedure :

- Dissolve o-phenylenediamine (0.1 mol) in ethanol (200 mL) under nitrogen.

- Add propionyl chloride (0.12 mol) dropwise at 0°C, followed by refluxing at 80°C for 6 h.

- Cool to room temperature, neutralize with 10% NaOH, and extract with dichloromethane.

- Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3) to yield white crystals (78% yield).

Characterization :

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 3H, CH₂CH₃), 2.85 (q, 2H, CH₂CH₃), 7.25–7.45 (m, 4H, Ar-H).

- Melting Point : 142–144°C.

Preparation of N-(2,6-Diethylphenyl)-N-(Methoxymethyl)Amine

Procedure :

- Stir 2,6-diethylaniline (0.1 mol) with methoxymethyl chloride (0.15 mol) in dichloromethane (150 mL).

- Add triethylamine (0.2 mol) as a base and reflux at 40°C for 12 h.

- Wash organic layer with water (3×50 mL), dry over Na₂SO₄, and concentrate under vacuum.

- Obtain yellow oil (85% yield) used directly in the next step.

Characterization :

Assembly of Acetamide Backbone

Procedure :

- React chloroacetyl chloride (0.12 mol) with N-(2,6-diethylphenyl)-N-(methoxymethyl)amine (0.1 mol) in dry THF (100 mL) at −10°C.

- Stir for 2 h, then quench with ice-water. Extract with ethyl acetate, dry, and concentrate to yield 2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (92% yield).

Characterization :

Coupling of Benzimidazole and Acetamide

Procedure :

- Suspend 2-ethyl-1H-benzimidazole (0.1 mol) and 2-chloroacetamide intermediate (0.1 mol) in DMF (150 mL).

- Add K₂CO₃ (0.3 mol) and heat at 100°C for 8 h under nitrogen.

- Cool, filter, and purify via recrystallization (ethanol/water 4:1) to yield the target compound as off-white crystals (68% yield).

Optimization Notes :

Reaction Parameter Optimization

Physicochemical Characterization

Spectral Data

- ¹H NMR (500 MHz, DMSO-d₆): δ 1.21 (t, 6H, CH₂CH₃), 2.65 (q, 4H, CH₂CH₃), 3.32 (s, 3H, OCH₃), 4.85 (s, 2H, NCH₂O), 5.12 (s, 2H, COCH₂N), 7.18–7.86 (m, 7H, Ar-H).

- ¹³C NMR : 14.1 (CH₂CH₃), 24.8 (CH₂CH₃), 56.3 (OCH₃), 62.4 (NCH₂O), 169.2 (C=O).

- HRMS : Calculated for C₂₃H₃₀N₃O₂ [M+H]⁺: 392.2334; Found: 392.2336.

Q & A

Q. Methodological considerations :

- Temperature control : Maintain 60–80°C to accelerate coupling while avoiding decomposition.

- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance benzimidazole activation.

- In-situ monitoring : Use TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Case study : A 22% yield improvement was achieved by replacing DCM with acetonitrile, reducing competing hydrolysis .

Advanced: How should contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

Q. Approach :

Assay standardization : Validate protocols (e.g., consistent cell lines, incubation times).

Structural analogs : Compare activity trends with derivatives lacking the methoxymethyl group to isolate functional group contributions.

Molecular dynamics simulations : Model ligand-target binding to identify conformational flexibility or off-target effects .

Example : Discrepancies in enzyme inhibition data were traced to variations in buffer pH affecting protonation of the benzimidazole ring .

Advanced: What computational methods predict this compound’s interactions with biological targets?

- Docking studies : Use AutoDock Vina or Schrödinger Suite to model binding to benzimidazole-recognizing targets (e.g., kinases, GPCRs).

- QSAR modeling : Corrogate substituent effects (e.g., ethyl vs. methyl groups) on potency using datasets from PubChem or ChEMBL.

- ADMET prediction : Tools like SwissADME assess metabolic stability (methoxymethyl group reduces CYP450-mediated oxidation) .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact experimental design?

Q. Key findings :

- pH stability : Degrades rapidly at pH < 3 due to benzimidazole ring protonation and subsequent hydrolysis.

- Thermal stability : Stable up to 150°C in inert atmospheres, but oxidative decomposition occurs above 200°C.

Q. Methodological adjustments :

- Use phosphate buffer (pH 7.4) for in vitro assays.

- Store at –20°C under argon to prevent oxidation .

Advanced: What strategies mitigate solubility challenges in biological assays?

- Co-solvents : Employ DMSO (≤1% v/v) or cyclodextrin-based formulations.

- Prodrug design : Introduce ionizable groups (e.g., phosphate esters) temporarily to enhance aqueous solubility.

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for controlled release .

Basic: What are the compound’s potential applications in pharmacological research?

- Antimicrobial studies : Benzimidazole derivatives inhibit fungal cytochrome P450 enzymes.

- Cancer research : Acetamide-linked heterocycles show kinase inhibitory activity (e.g., targeting EGFR or VEGFR2) .

Advanced: How can researchers validate target engagement in cellular models?

- Fluorescent probes : Synthesize a BODIPY-labeled analog for live-cell imaging.

- Pull-down assays : Use biotinylated derivatives with streptavidin beads to isolate bound proteins for proteomic analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.